molecular formula C19H26N2O2 B2931208 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198738-77-9

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2931208
CAS No.: 2198738-77-9
M. Wt: 314.429
InChI Key: FYYIPUIOJAUYEG-UHFFFAOYSA-N
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Description

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique structure combining a cyclohexene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:

    Formation of the Cyclohex-3-ene-1-carbonyl Intermediate: This can be achieved through the reaction of cyclohexene with a suitable carbonylating agent under controlled conditions.

    Piperidine Ring Formation: The cyclohex-3-ene-1-carbonyl intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

    Methoxylation: The piperidin-4-yl derivative undergoes methoxylation to introduce the methoxy group.

    Pyridine Ring Introduction: Finally, the methoxylated intermediate is reacted with a methylpyridine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism by which 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings may facilitate binding to these targets, while the methoxy group could influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid
  • 1-Cyclohexene-1-carboxylic acid
  • Cyclohexanecarboxylic acid
  • Cyclohex-1-ene-1-carbonyl chloride

Uniqueness

What sets 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine apart from similar compounds is its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity can lead to a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-15-6-5-11-20-18(15)23-14-16-9-12-21(13-10-16)19(22)17-7-3-2-4-8-17/h2-3,5-6,11,16-17H,4,7-10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYIPUIOJAUYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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